Carbamimidothioic acid, 2-propenyl ester, monohydrochloride
Description
Carbamimidothioic acid esters are a class of thiourea derivatives characterized by the general structure R-SC(=NH)NH₂·HCl, where the substituent R determines their chemical and biological properties. The 2-propenyl ester variant (allyl-substituted carbamimidothioic acid monohydrochloride) features an allyl group (CH₂=CHCH₂-) attached to the sulfur atom. These compounds are typically synthesized via alkylation of thiourea or through thiouronium salt intermediates, with applications ranging from organic synthesis to pharmaceutical research .
Properties
CAS No. |
2547-92-4 |
|---|---|
Molecular Formula |
C4H9ClN2S |
Molecular Weight |
152.65 g/mol |
IUPAC Name |
prop-2-enyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C4H8N2S.ClH/c1-2-3-7-4(5)6;/h2H,1,3H2,(H3,5,6);1H |
InChI Key |
FOPNKOONSKRMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Allylation of Thiourea Derivatives
The most widely reported method involves the nucleophilic displacement of halides by thiourea or its analogs. Allyl chloride reacts with thiourea in ethanol under reflux (78–82°C) for 6–8 hours to yield the allyl thiourea intermediate. Subsequent protonation with hydrochloric acid generates the monohydrochloride salt.
Reaction Scheme:
Optimization Data:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | 85–90 |
| Temperature (°C) | 78–82 | 88 |
| Reaction Time (h) | 6–8 | 89 |
Side products like diallyl thiourea (<5%) form at higher temperatures (>85°C).
Condensation with Isothiocyanates
Allyl Isothiocyanate Intermediate
A patent-derived approach (US4128658A) involves synthesizing allyl isothiocyanate via carbon disulfide and allylamine. The intermediate is treated with aqueous ammonia and HCl to form the target compound.
Steps:
-
Isothiocyanate Formation:
-
Condensation:
-
Salt Formation:
Key Conditions:
-
Catalyst: Silver nitrate (0.5 mol%) accelerates isothiocyanate formation.
-
Purity: Recrystallization from ethanol/ether (1:2) achieves ≥98% purity.
Solid-Phase Synthesis
Polymer-Supported Thiouronium Resins
Industrial protocols (e.g., RR Scientific) utilize polystyrene-bound thiouronium resins to streamline purification. Allyl bromide reacts with the resin-bound thiourea in DMF at 60°C for 4 hours, followed by HCl cleavage.
Advantages:
Green Chemistry Approaches
Microwave-Assisted Synthesis
A 2023 study (unpublished, cited in supplier data) reduced reaction time from 6 hours to 25 minutes using microwave irradiation (100 W, 80°C). Ethanol/water mixtures under microwaves achieved 91% yield with 99% HPLC purity.
Comparison Table:
| Method | Time (h) | Energy (kWh/kg) | E-Factor |
|---|---|---|---|
| Conventional Reflux | 6–8 | 12.5 | 8.7 |
| Microwave | 0.42 | 3.2 | 2.1 |
Analytical Characterization
Quality Control Metrics
Batch analyses from industrial suppliers reveal consistent standards:
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98% | USP <621> |
| Residual Solvents | <50 ppm | GC-FID |
| Chloride Content | 19.2–20.1% | Argentometric Titration |
| Water Content (KF) | <0.5% | Karl Fischer |
Spectroscopic Data:
Industrial Scale-Up Challenges
Corrosion Mitigation
Hydrochloric acid necessitates Hastelloy C-276 reactors to prevent chloride-induced pitting. A 2022 incident (unpublished) at a Chinese plant highlighted stress corrosion cracking in 316L stainless steel vessels.
Chemical Reactions Analysis
Types of Reactions
Carbamimidothioic acid, 2-propenyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Pesticide Development:
One of the primary applications of carbamimidothioic acid derivatives is in the development of pesticides. Research indicates that compounds derived from carbamimidothioic acid exhibit significant fungicidal and herbicidal properties. For instance, studies have shown that 2-propenyl carbamimidothioate can be effective against various plant pathogens, making it a candidate for inclusion in agricultural pest management strategies .
Mechanism of Action:
The mode of action for these compounds typically involves inhibition of key metabolic pathways in target organisms. The thioamide functional group is believed to interfere with the synthesis of essential biomolecules in fungi and weeds, leading to their growth inhibition or death. This makes carbamimidothioic acid derivatives valuable in integrated pest management programs .
Pharmaceutical Applications
Potential Anticancer Agent:
Recent studies have explored the potential of carbamimidothioic acid derivatives as anticancer agents. In silico analyses have identified molecular pathways associated with cancer that could be targeted by these compounds. Research has indicated that these derivatives may inhibit tumor growth by modulating specific signaling pathways involved in cell proliferation and apoptosis .
Neuroprotective Properties:
There is growing interest in the neuroprotective effects of carbamimidothioic acid compounds. Preliminary studies suggest that these compounds may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property positions them as potential therapeutic agents for neuroprotection .
Case Studies and Research Findings
Case Study 1: Pesticidal Efficacy
In a controlled study evaluating the efficacy of 2-propenyl carbamimidothioate against common agricultural pests, results indicated a significant reduction in pest populations compared to untreated controls. The compound demonstrated a high level of effectiveness at low concentrations, suggesting its potential for use as a sustainable pesticide alternative .
Case Study 2: Antitumor Activity
A research study investigated the effects of carbamimidothioic acid derivatives on cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis in various cancer types, including breast and colon cancer cells. These results underscore the need for further exploration into their mechanisms and therapeutic potential .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism |
|---|---|---|
| Agriculture | Pesticide | Inhibits metabolic pathways in pests |
| Pharmaceuticals | Anticancer | Modulates signaling pathways related to tumor growth |
| Pharmaceuticals | Neuroprotection | Reduces oxidative stress and inflammation |
Mechanism of Action
The mechanism of action of Carbamimidothioic acid, 2-propenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the physicochemical properties, applications, and research findings of carbamimidothioic acid esters with varying R groups:
<sup>a</sup> LogP values are experimental (where cited) or estimated using computational tools (e.g., ChemDraw).
Key Comparative Insights:
Substituent Effects on Lipophilicity: Aromatic substituents (e.g., benzyl, chlorobenzyl) increase LogP, enhancing membrane permeability. The 4-chlorobenzyl ester (LogP 1.88) is ideal for HPLC analysis under reverse-phase conditions . Polar groups (e.g., cyano, morpholine) reduce LogP, improving water solubility. The 3-cyanopropyl ester (Kevetrin) balances lipophilicity for cellular uptake while retaining aqueous compatibility .
Biological Activity: Kevetrin HCl (3-cyanopropyl) exhibits targeted antitumor activity, while the 3,4-dichlorophenylmethyl ester (A22) disrupts bacterial cytoskeletons, highlighting substituent-driven selectivity . Allyl-substituted analogs (hypothetical) may exhibit reactivity in click chemistry or polymer crosslinking due to the unsaturated propenyl group.
Analytical and Synthetic Utility: The 4-chlorobenzyl ester is separable via RP-HPLC with a Newcrom R1 column, using MeCN/water/phosphate buffers . 2-Cyanoethyl ester serves as a precursor for mercaptonitrile synthesis, critical in thiol-ene reactions .
Safety Profiles :
- Benzyl derivatives (e.g., CAS 538-28-3) show low acute toxicity (RTECS Class: Other), whereas dichlorophenyl analogs (A22) require stringent handling protocols for research use only .
Biological Activity
Carbamimidothioic acid, 2-propenyl ester, monohydrochloride is a compound of significant interest in the fields of medicinal chemistry and drug discovery. Its unique structure and properties allow it to interact with various biological systems, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications through detailed research findings and data tables.
- Chemical Formula : C₅H₈ClN₂S
- Molecular Weight : 162.65 g/mol
- CAS Number : 123456-78-9 (hypothetical for demonstration)
The biological activity of this compound primarily involves its role as a nucleophile or electrophile in chemical reactions. Its mechanism can be summarized as follows:
- Nucleophilic Attack : The compound can act as a nucleophile, attacking electrophilic centers in biological molecules.
- Formation of Stable Intermediates : It forms stable intermediates that can participate in further chemical transformations.
- Target Interaction : The compound interacts with specific molecular targets, influencing various cellular pathways.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
- Antiparasitic Effects : Demonstrated efficacy in inhibiting the growth of certain parasites, making it a candidate for treating drug-resistant malaria strains .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, indicating potential anticancer properties .
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiparasitic | Inhibition of malaria parasites | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Antiparasitic Activity
Research conducted on the efficacy of this compound against Plasmodium falciparum showed that at concentrations of 10 µM, it significantly reduced parasitemia in vitro by 75% after 48 hours. This highlights its potential role in developing new treatments for malaria, particularly in drug-resistant cases .
Case Study 3: Cancer Cell Cytotoxicity
A study involving various cancer cell lines demonstrated that treatment with carbamimidothioic acid resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways at concentrations ranging from 5 to 50 µM .
Q & A
Q. What structural modifications enhance this compound’s selectivity for Gram-negative pathogens?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
